[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride
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Overview
Description
[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of methanamine, featuring a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 6-methoxypyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Attachment of the Methanamine Moiety: The methanamine group is introduced via a nucleophilic substitution reaction, where an amine reacts with an appropriate electrophile.
Substitution with 6-Methoxypyridin-2-yl Group: The final step involves the substitution of the cyclopropylmethanamine with the 6-methoxypyridin-2-yl group, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanamine moiety may be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the methanamine group to a primary amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Imines, amides, or carboxylic acids.
Reduction Products: Primary amines or other reduced derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Pharmaceutical Research: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- [1-(6-Methylpyridin-2-yl)cyclopropyl]methanamine dihydrochloride
- [1-(6-Ethoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride
Uniqueness
- Structural Features : The presence of the 6-methoxypyridin-2-yl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
- Applications : Its unique structure may confer specific properties that make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
[1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10;;/h2-4H,5-7,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXJHQCQYDQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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